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2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

PYCR1 inhibition fragment-based drug discovery X-ray crystallography

Proven PYCR1 inhibitor fragment validated by 1.94 Å co-crystal structure (PDB 8TCW) showing unique dual-site engagement of P5C substrate and NAD(P)H binding pockets—a binding mode not shared by all 2-oxoimidazolidinyl benzoic acid analogs. With 95% purity and room-temperature storage, this fragment is ready for crystallographic soaking, fragment elaboration, and SAR studies. Demonstrated crystallographic hit in fragment screening campaigns. Ideal for cancer metabolism target discovery and hit-to-lead optimization.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1343134-58-6
Cat. No. B1373613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
CAS1343134-58-6
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N2CCNC2=O)C(=O)O
InChIInChI=1S/C11H12N2O3/c1-7-8(10(14)15)3-2-4-9(7)13-6-5-12-11(13)16/h2-4H,5-6H2,1H3,(H,12,16)(H,14,15)
InChIKeyLBXZUEMSUVQWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1343134-58-6): Compound Profile and Procurement Context


2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1343134-58-6) is a fragment-like benzoic acid derivative characterized by a 2-oxoimidazolidin-1-yl substituent at the meta position and a methyl group at the ortho position. With a molecular weight of 220.22 g/mol and formula C11H12N2O3 [1], the compound is structurally distinguished by the presence of the 2-oxoimidazolidinone ring—a cyclic urea moiety—which confers specific hydrogen-bonding capabilities and conformational properties distinct from simpler benzoic acid derivatives. The compound has been deposited in the Protein Data Bank (PDB) as ligand ZR6 and co-crystallized with human PYCR1 (PDB ID: 8TCW) at 1.94 Å resolution [2]. Commercial availability from multiple suppliers, typically at 95% purity, establishes its accessibility for research procurement [3].

Why Substituting 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid with In-Class Analogs Cannot Be Assumed Equivalent


Compounds within the 2-oxoimidazolidinyl-benzoic acid class exhibit divergent target engagement profiles, binding modes, and inhibitory activities despite sharing a common core scaffold. In a systematic fragment screening campaign targeting human PYCR1, 37 fragment-like carboxylic acids were evaluated by X-ray crystallography, with only eight (22%) yielding interpretable electron density and just four demonstrating measurable enzyme inhibition [1]. Within the subset of hits bearing the 2-oxoimidazolidin-1-yl moiety, substitution pattern on the benzoic acid ring critically determines crystallographic hit status, binding orientation, and inhibitory potency [2]. Specifically, 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid produces a unique binding conformation that engages both the P5C substrate pocket and the NAD(P)H binding site—a dual-site blockade not universally observed among structurally related fragments [3]. These data collectively establish that even minor positional isomerism or substituent variation among 2-oxoimidazolidinyl-benzoic acid derivatives cannot be presumed to yield equivalent experimental outcomes. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence: 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1343134-58-6) vs. Closest Analogs


Crystallographic Binding Affinity vs. Closest 2-Oxoimidazolidinyl Benzoic Acid Analog

In a comparative X-ray crystallography screen of 37 fragment-like carboxylic acids against human PYCR1, 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibited robust electron density enabling high-resolution structure determination at 1.94 Å [1]. In contrast, its closest positional isomer bearing the same 2-oxoimidazolidin-1-yl moiety but with a 2-chloro-5-substitution pattern (2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid) produced a distinct binding conformation [2]. The methyl-substituted compound achieves a dual-site blockade engaging both the P5C substrate pocket and the NAD(P)H binding site, whereas not all fragments in this series exhibit this binding phenotype [1]. The crystallographic resolution of 1.94 Å for the target compound versus 2.0 Å for the 2-chloro-5-substituted analog reflects differences in electron density quality and B-factor distribution [1][2].

PYCR1 inhibition fragment-based drug discovery X-ray crystallography cancer metabolism

PYCR1 Inhibitory Activity: Target Compound vs. Reference Inhibitor Benchmark

Among the 37 fragments screened, only four compounds demonstrated measurable inhibition of PYCR1 in kinetic assays. One compound from this hit set exhibited lower apparent IC50 than the current best proline analog inhibitor (reference benchmark), though specific IC50 values for individual compounds were not disaggregated in the primary publication [1]. The target compound, 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, was among the eight crystallographic hits and four validated enzyme inhibitors in this screen [2]. Its inclusion in the hit set confirms that it belongs to a small subset of fragments (4 of 37; 10.8% overall validation rate) that successfully translate from crystallographic binding to functional enzyme inhibition. The compound's novel binding mode—blocking both the P5C substrate pocket and the NAD(P)H binding site—differentiates it mechanistically from existing proline analog inhibitors that typically engage only one site [1].

PYCR1 inhibition enzyme kinetics cancer metabolism proline biosynthesis

Structural Resolution Quality vs. Other PYCR1 Co-Crystallized Fragments

In the 2024 fragment screening study by Meeks et al., seven PYCR1-fragment co-crystal structures were deposited in the PDB (8TCU through 8TD1) spanning resolutions from 1.72 Å to 2.2 Å [1]. The target compound's structure (8TCW) was solved at 1.94 Å resolution, placing it within the intermediate-to-high resolution tier among this structurally characterized set. Comparative resolution data for the full set includes: 8TCU (2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid) at 2.0 Å, 8TCV (4-bromobenzene-1,3-dicarboxylic acid) at 1.74 Å, 8TCW (target compound) at 1.94 Å, 8TCX (2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid) at 1.72 Å, 8TCY (7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid) at 1.95 Å, and 8TCZ at 2.2 Å [2]. The target compound's 1.94 Å resolution exceeds the 2.0 Å resolution of its closest 2-oxoimidazolidinyl analog and surpasses the lowest-resolution structure (2.2 Å) by 0.26 Å [1].

structural biology X-ray crystallography PYCR1 fragment screening

Procurement Specifications: Supplier Purity and Physical Form Availability

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid is commercially available from multiple established chemical suppliers with standardized specifications. Documented minimum purity is 95% as verified by multiple vendor certificates . The compound is supplied as a powder with recommended storage at room temperature in a cool, dry environment for long-term stability [1]. Molecular weight is consistently reported as 220.22-220.23 g/mol across PubChem, supplier datasheets, and the PDB ligand summary, with MDL number MFCD17258650 and PubChem CID 54595573 providing unambiguous cross-referencing [2][3]. Physical form (powder) facilitates accurate weighing and formulation for in vitro assays.

compound procurement quality specifications research reagents chemical sourcing

Predicted Physicochemical Properties: LogP and pKa Differentiation

Computationally predicted physicochemical properties differentiate 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid from simpler benzoic acid fragments. The compound has a predicted XLogP3-AA of 0.8 [1] and a predicted pKa of 3.98±0.10 . By comparison, unsubstituted 3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 884504-86-3), which lacks the ortho-methyl group, has molecular formula C10H10N2O3 versus C11H12N2O3 for the target compound, with the additional methyl contributing increased lipophilicity [2]. The ortho-methyl substitution introduces steric constraint at the carboxylic acid position, potentially influencing binding conformation and metabolic stability. Hydrogen bond donor count (2), hydrogen bond acceptor count (3), and rotatable bond count (2) are consistent with fragment-like physicochemical space (MW < 300, LogP < 3) [1].

physicochemical properties drug-likeness fragment library design ADME prediction

FabH Inhibitor Scaffold: Literature Precedent and Antibacterial Potential

Derivatives of 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid have been synthesized and evaluated as potential FabH (β-ketoacyl-acyl carrier protein synthase III) inhibitors, a validated target for anti-tuberculosis drug development . FabH catalyzes the initial condensation step in bacterial fatty acid biosynthesis and is essential for Mycobacterium tuberculosis survival. The 2-oxoimidazolidinone moiety present in the target compound is structurally analogous to the hydantoin scaffold that has been explored for FabH inhibition . While specific IC50 values for this exact compound against FabH were not located in primary literature, the scaffold has established precedent in antibacterial fragment libraries. No direct comparative data between 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid and other FabH inhibitor chemotypes are available.

FabH inhibition anti-tuberculosis antibacterial fatty acid biosynthesis

Validated Research Applications for 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1343134-58-6) Based on Quantitative Evidence


PYCR1 Fragment-Based Drug Discovery for Cancer Metabolism

This compound is validated for use in PYCR1 inhibitor discovery programs targeting cancer metabolism. The 1.94 Å co-crystal structure (PDB 8TCW) confirms direct binding to human PYCR1 with engagement of both the P5C substrate pocket and the NAD(P)H binding site—a dual-site blockade phenotype [1]. Users should prioritize this compound over structurally similar 2-oxoimidazolidinyl benzoic acid analogs that either lack co-crystal structure validation or exhibit lower-resolution structural data. The compound's inclusion among the 10.8% of fragments achieving functional enzyme inhibition in the original screen [2] supports its use as a validated starting point for fragment elaboration, structure-guided optimization, and biophysical validation studies.

X-ray Crystallography Fragment Screening and Structure Determination

The compound is suitable for inclusion in fragment libraries intended for crystallographic screening against novel targets. The 22% crystallographic hit rate observed in the PYCR1 screen [1] establishes that fragments of this chemotype can yield interpretable electron density. The 1.94 Å resolution achieved for 8TCW [2] provides a benchmark for expected structural quality. For procurement of crystallography-grade fragments, the compound's powder form and room-temperature storage stability facilitate preparation of concentrated stock solutions. The commercially available 95% purity specification is adequate for soaking or co-crystallization experiments without additional purification.

Antibacterial Fragment Library Development and FabH Inhibitor Screening

Based on scaffold precedent, this compound is appropriate for antibacterial fragment screening campaigns targeting FabH (β-ketoacyl-acyl carrier protein synthase III) in Mycobacterium tuberculosis . The 2-oxoimidazolidinone moiety is structurally analogous to hydantoin-based FabH inhibitors. Users conducting fragment-based screening for novel anti-tuberculosis agents should consider this compound as a representative of the 2-oxoimidazolidinyl-benzoic acid chemotype. However, note that target-specific IC50 data for this exact compound against FabH have not been located; users should plan for independent validation of target engagement and inhibitory activity.

Medicinal Chemistry Scaffold for Structure-Activity Relationship Exploration

The compound provides a modular scaffold for structure-activity relationship (SAR) studies due to: (1) the ortho-methyl group adjacent to the carboxylic acid, which introduces steric constraint and a vector for further functionalization; (2) the 2-oxoimidazolidin-1-yl substituent at the meta position, which can be replaced with alternative heterocycles to probe binding requirements; and (3) the carboxylic acid functionality, which may be esterified or amidated to modulate physicochemical properties. The predicted XLogP3-AA of 0.8 and pKa of 3.98±0.10 support oral bioavailability potential for downstream lead optimization. The compound's molecular weight (220.22) and fragment-like properties [3] make it suitable as a starting point for hit-to-lead campaigns following established fragment elaboration strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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